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Compound of Interest

Compound Name: Benzamide, 3-bromo-2-nitro-

CAS No.: 1261758-81-9

Cat. No.: B3228146

Get Quote

Executive Summary
3-Bromo-2-nitrobenzamide (CAS: 113537-99-4 / Related Precursor CAS: 116529-61-4)

presents a distinct UV-Vis absorption profile dominated by the steric interplay between the

ortho-nitro and amide groups. Unlike its para-nitro isomers, which exhibit strong conjugation

bands, the 2-nitro substitution forces a twist in the molecular geometry, resulting in a

hypsochromic (blue) shift and altered extinction coefficients.

Key Optical Performance Metrics:

Primary Absorption Maximum (

):255 – 265 nm (strong

)[1]

Secondary Diagnostic Band:~330 – 350 nm (weak, broad

of
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)[1]

Detection Sensitivity: High (Molar Extinction Coefficient

at

)

Part 1: Spectral Characterization & Comparative
Analysis
The Structural Basis of Absorption
The UV-Vis spectrum of 3-bromo-2-nitrobenzamide is governed by three electronic factors:

Benzene Ring Transitions: The core aromatic

transitions (Band II).[1]

Nitro Group Charge Transfer: A strong electron-withdrawing group (EWG) that typically

induces a redshift.[1] However, in the 2-position (ortho), the nitro group is sterically crowded

by the amide and the bromine atom at position 3. This forces the nitro group out of planarity

with the benzene ring, reducing conjugation efficiency compared to 4-nitro isomers.

Bromine Auxochrome: The bromine atom at position 3 contributes a weak bathochromic

(red) shift due to its lone pair electrons, but its primary effect here is steric bulk, further

decoupling the resonance system.[1]

Comparison with Alternatives (Isomers & Precursors)
Distinguishing 3-bromo-2-nitrobenzamide from its likely impurities (regioisomers or hydrolysis

products) is critical for QC.
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Compound
Primary

(nm)

Secondary Band
(nm)

Structural Cause
for Shift

3-Bromo-2-

nitrobenzamide
255 - 265 ~340 (weak)

Ortho-nitro steric twist

reduces conjugation;

Hypsochromic shift

relative to para.

3-Bromo-4-

nitrobenzamide
270 - 285 ~350

Para-nitro allows

planar geometry;

Extended conjugation

leads to Bathochromic

(red) shift.

2-Bromo-3-

nitrobenzoic Acid
255 N/A

Acid precursor; lacks

amide resonance

contribution.[1] Similar

but different retention

time.[1]

Benzamide

(Reference)
225 N/A

Lacks nitro

auxochrome; absorbs

in deep UV.[1]

Application Note: When developing HPLC methods, selecting 255 nm provides optimal

sensitivity for the target, while 280 nm may favor the 4-nitro impurity.[1] A ratio of absorbance (

) can serve as a purity index.[1]

Part 2: Experimental Protocol for Spectral
Determination
Reagents and Equipment

Solvent: Methanol (HPLC Grade) or Acetonitrile.[1] Note: Avoid Acetone (UV cutoff >330

nm).[1]
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Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-

1900).[1]

Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
This protocol ensures reproducibility and adherence to Beer-Lambert Law linearity.[1]

Stock Preparation:

Weigh 5.0 mg of 3-bromo-2-nitrobenzamide.[1]

Dissolve in 50 mL Methanol to create a 100 µg/mL (approx. 0.4 mM) stock solution.[1]

Critical: Sonicate for 5 minutes to ensure complete dissolution of the crystalline powder.

Dilution Series (Linearity Check):

Prepare three working standards: 10 µg/mL, 20 µg/mL, and 50 µg/mL.

Use pure Methanol as the blank reference.[1]

Scanning Parameters:

Range: 200 nm to 450 nm.

Scan Speed: Medium (approx. 200 nm/min).

Bandwidth: 1.0 nm.[1]

Data Analysis:

Identify

(highest absorbance).[1][2]

Calculate Molar Extinction Coefficient (
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) using

.[1]

Verify the presence of the "nitro shoulder" at >330 nm to confirm the oxidation state.[1]

Part 3: Visualization of Analytical Logic
The following diagrams illustrate the structural comparison and the decision logic for identifying

the correct isomer.

Isomer Differentiation Logic
Unknown Sample

(Nitrobenzamide Derivative)

Perform UV-Vis Scan
(200-400 nm)

Check Primary Lambda Max

Lambda Max > 275 nm
(Strong Conjugation)

Red Shifted

Lambda Max ~ 255-260 nm
(Steric Twist / Blue Shift)

Blue Shifted

Likely 4-Nitro Isomer
(Impurity)

Likely 3-Bromo-2-Nitrobenzamide
(Target)

Click to download full resolution via product page

Caption: Decision tree for distinguishing the target 2-nitro isomer from 4-nitro impurities based

on spectral shifts caused by steric inhibition of resonance.
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Synthesis & Analysis Workflow

3-Bromo-2-Nitrobenzoic Acid Amidation
(SOCl2 / NH3)

3-Bromo-2-Nitrobenzamide
(Crude) Recrystallization QC: HPLC-UV @ 255 nm

Click to download full resolution via product page

Caption: Typical synthesis workflow highlighting the critical Quality Control (QC) checkpoint

using the determined UV detection wavelength.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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